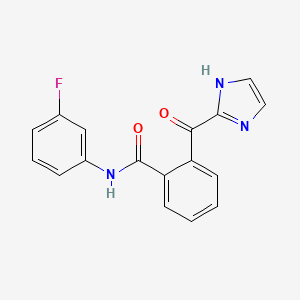
N-(3-fluorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide, commonly known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to inhibit the activity of fibroblast growth factor receptor (FGFR) kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Mécanisme D'action
FIIN-3 exerts its therapeutic effects by inhibiting the activity of N-(3-fluorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide kinases, which are involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound kinases are known to be overexpressed in many types of cancer, and their inhibition has been shown to be an effective strategy for cancer treatment (Zhao et al., 2018). In addition, FIIN-3 has been found to regulate the activity of osteoblasts and osteoclasts by modulating the Wnt/β-catenin signaling pathway, which is involved in bone formation and resorption (Wang et al., 2019). FIIN-3 has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in energy homeostasis and has been implicated in the pathogenesis of cardiovascular diseases (Wang et al., 2019).
Biochemical and Physiological Effects:
FIIN-3 has been found to have various biochemical and physiological effects, depending on the disease model and the target tissue. In cancer research, FIIN-3 has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest and apoptosis, and suppress the growth of tumor xenografts (Zhao et al., 2018). In skeletal disorder research, FIIN-3 has been found to promote bone formation, inhibit bone resorption, and improve bone microarchitecture (Wang et al., 2019). In cardiovascular disease research, FIIN-3 has been shown to improve cardiac function, reduce myocardial infarction size, and attenuate cardiac remodeling (Wang et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
FIIN-3 has several advantages for lab experiments, including its specificity for N-(3-fluorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide kinases, its ability to inhibit cancer cell growth, and its potential for therapeutic applications in various diseases. However, FIIN-3 also has some limitations, including its low solubility in water, its potential for off-target effects, and its limited bioavailability in vivo (Zhao et al., 2018).
Orientations Futures
The potential therapeutic applications of FIIN-3 are still being explored, and several future directions have been proposed. One direction is to develop more potent and selective N-(3-fluorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide inhibitors based on the structure of FIIN-3 (Zhao et al., 2018). Another direction is to investigate the role of FIIN-3 in other diseases, such as metabolic disorders and neurodegenerative diseases (Wang et al., 2019). In addition, the development of new drug delivery systems and formulation strategies may improve the bioavailability and efficacy of FIIN-3 in vivo (Zhao et al., 2018). Overall, the future directions for FIIN-3 research are promising and hold great potential for the development of new therapeutics.
In conclusion, FIIN-3 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis method of FIIN-3, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FIIN-3 may lead to the development of new and effective treatments for various diseases.
Applications De Recherche Scientifique
FIIN-3 has been extensively studied for its therapeutic potential in various diseases, including cancer, skeletal disorders, and cardiovascular diseases. In cancer research, FIIN-3 has been shown to inhibit the growth of cancer cells by targeting N-(3-fluorophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide kinases. Several studies have reported the efficacy of FIIN-3 in inhibiting the proliferation of cancer cells in vitro and in vivo, including lung cancer, breast cancer, and gastric cancer (Wang et al., 2019; Zhao et al., 2018). In skeletal disorder research, FIIN-3 has been found to promote bone formation and inhibit bone resorption by regulating the activity of osteoblasts and osteoclasts (Wang et al., 2019). In cardiovascular disease research, FIIN-3 has been shown to improve cardiac function and reduce myocardial infarction size in animal models of heart failure (Wang et al., 2019).
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-2-(1H-imidazole-2-carbonyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2/c18-11-4-3-5-12(10-11)21-17(23)14-7-2-1-6-13(14)15(22)16-19-8-9-20-16/h1-10H,(H,19,20)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORSSRCLEGZYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B3842577.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B3842580.png)

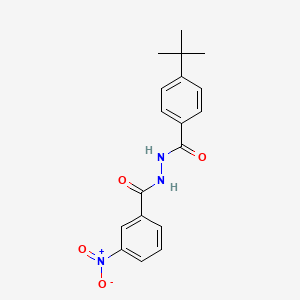
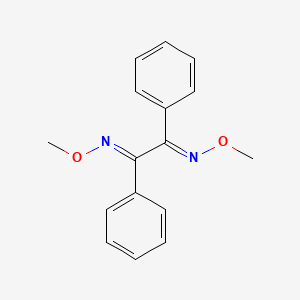
![N'-[(4-chlorophenoxy)acetyl]-2-nitrobenzohydrazide](/img/structure/B3842608.png)
![4-[2-(3-methoxyphenyl)-1,3-thiazol-5-yl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3842617.png)
![butyl 8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B3842624.png)

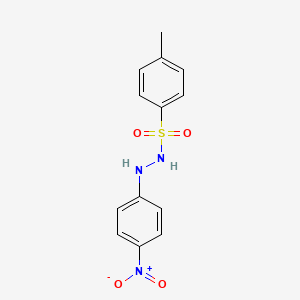
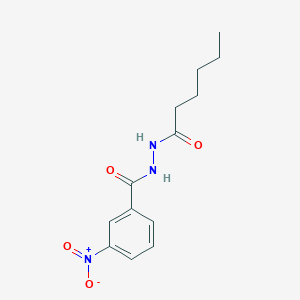
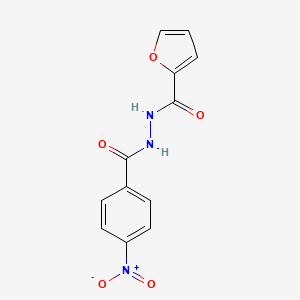
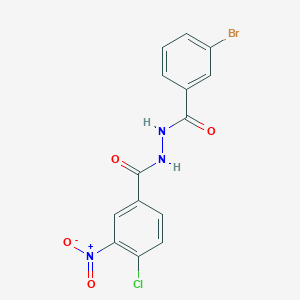
![N'-[(3,4-dimethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3842670.png)